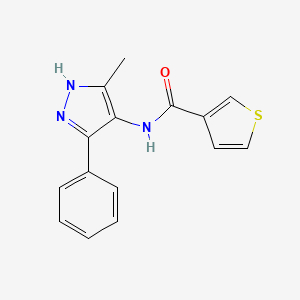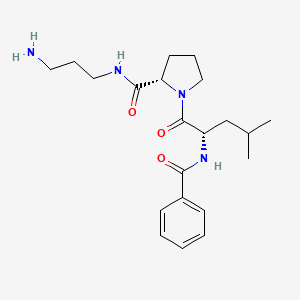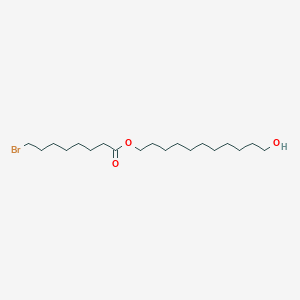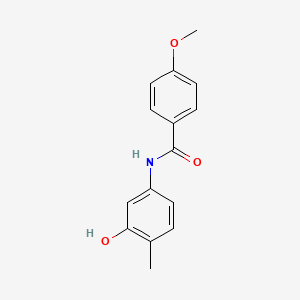
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL is a complex organic compound characterized by its long alkyl chains and hydroxyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL typically involves the esterification of long-chain fatty alcohols with appropriate carboxylic acids, followed by a series of purification steps. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester linkages can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain esters and alcohols.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL involves its interaction with biological membranes and proteins. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and molecular transport.
Comparaison Avec Des Composés Similaires
- 1-(Hexacosyloxy)-1-(docosyloxy)propan-1-OL
- 1-(Heptacosyloxy)-1-(henicosyloxy)propan-1-OL
- 1-(Octacosyloxy)-1-(eicosyloxy)propan-1-OL
Comparison: 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL is unique due to its specific chain lengths, which confer distinct physical and chemical properties. Compared to similar compounds with different chain lengths, it may exhibit different melting points, solubility, and reactivity. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial uses.
Propriétés
Numéro CAS |
585530-84-3 |
|---|---|
Formule moléculaire |
C51H104O3 |
Poids moléculaire |
765.4 g/mol |
Nom IUPAC |
1-pentacosoxy-1-tricosoxypropan-1-ol |
InChI |
InChI=1S/C51H104O3/c1-4-7-9-11-13-15-17-19-21-23-25-27-28-30-32-34-36-38-40-42-44-46-48-50-54-51(52,6-3)53-49-47-45-43-41-39-37-35-33-31-29-26-24-22-20-18-16-14-12-10-8-5-2/h52H,4-50H2,1-3H3 |
Clé InChI |
YTAZHZLWAUXZBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(CC)(O)OCCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)


![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)




![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)

